Thalassotalic acid A
Overview
Description
Thalassotalic acid A is a bioactive compound isolated from marine microorganisms, specifically from the bacterium Thalassotalea sp.. This compound has garnered attention due to its potent inhibitory activity against the enzyme tyrosinase, which is involved in melanogenesis and enzymatic browning.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thalassotalic acid A can be synthesized through various organic synthesis routes, often involving the use of starting materials derived from natural sources. The synthetic process typically includes steps such as oxidation, reduction, and functional group modifications under controlled reaction conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes to produce larger quantities. This requires optimization of reaction conditions, purification processes, and ensuring the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Thalassotalic acid A undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide or alkoxide ions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and properties.
Scientific Research Applications
Thalassotalic acid A has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying enzyme inhibition.
Medicine: Explored for its potential use in treating hyperpigmentation disorders and as an anti-aging agent in cosmetic formulations.
Industry: Applied in the development of cosmeceutical products due to its tyrosinase inhibitory activity.
Mechanism of Action
Thalassotalic acid A exerts its effects primarily through the inhibition of the enzyme tyrosinase. The compound binds to the active site of tyrosinase, preventing the conversion of tyrosine to melanin. This mechanism is crucial in reducing melanin production, which is beneficial in treating hyperpigmentation and in cosmetic applications.
Molecular Targets and Pathways: The primary molecular target of this compound is tyrosinase. The compound interferes with the melanin biosynthesis pathway, leading to decreased melanin production.
Comparison with Similar Compounds
Kojic acid
Arbutin
Hydroquinone
Ascorbic acid (Vitamin C)
Licorice extract
Properties
IUPAC Name |
(Z)-2-(decanoylamino)-3-(4-hydroxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-2-3-4-5-6-7-8-9-18(22)20-17(19(23)24)14-15-10-12-16(21)13-11-15/h10-14,21H,2-9H2,1H3,(H,20,22)(H,23,24)/b17-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWMLAAWWWWZBR-VKAVYKQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(=CC1=CC=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N/C(=C\C1=CC=C(C=C1)O)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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